

# Technical Guide: Physical Properties of 3-Bromopropionic-2,2,3,3-d4 Acid

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## Compound of Interest

Compound Name: 3-Bromopropionic-2,2,3,3-d4 Acid

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This document provides a detailed overview of the known physical properties of **3-Bromopropionic-2,2,3,3-d4 Acid**. Due to the limited availability of experimental data for the deuterated form, this guide includes data for its non-deuterated analogue, 3-Bromopropionic acid, for comparative purposes.

## Quantitative Data Summary

The physical properties of **3-Bromopropionic-2,2,3,3-d4 Acid** and its non-deuterated counterpart are summarized below.

Property	3-Bromopropionic-2,2,3,3-d4 Acid	3-Bromopropionic Acid (Non-deuterated Analogue)
Molecular Formula	C <sub>3</sub> HD <sub>4</sub> BrO <sub>2</sub>	C <sub>3</sub> H <sub>5</sub> BrO <sub>2</sub> [1][2][3][4]
Molecular Weight	157.00 g/mol [5][6]	152.97 g/mol [7][8]
Melting Point	Data not available	58-62 °C[1][3][7][8]
Boiling Point	Data not available	140-142 °C at 45 mmHg[3][4]
Density	Data not available	1.48 g/mL at 25 °C[1][7][8]
Solubility	Data not available	Soluble in water, alcohol, ether, chloroform, and benzene.[1]
Appearance	Data not available	White to pale yellow crystalline solid.[1]

## Experimental Protocols

Detailed experimental data for the physical property determination of **3-Bromopropionic-2,2,3,3-d4 Acid** is not readily available in the public domain. The following are generalized, standard laboratory protocols for determining the key physical properties of solid organic acids.

### 2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic acid can be determined using a melting point apparatus and capillary tubes.[9]

- **Sample Preparation:** A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of approximately 3 mm.[9]
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus.[9]
- **Heating and Observation:** The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance

is completely liquid (clear point) are recorded. This range represents the melting point of the compound.[9]

- Purity Indication: A sharp melting point range (typically  $< 2\text{ }^{\circ}\text{C}$ ) is indicative of a pure compound.

## 2.2. Boiling Point Determination (Distillation Method)

The boiling point is determined through simple distillation, a technique suitable for purifying liquids and determining their boiling points.[9]

- Apparatus Setup: A distillation flask containing the liquid sample and boiling chips is connected to a condenser, with a thermometer placed so that the bulb is just below the side arm leading to the condenser.[9]
- Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.[9]
- Temperature Reading: The temperature is recorded when it stabilizes, which occurs as the vapor continuously bathes the thermometer bulb and condenses in the condenser. This stable temperature is the boiling point at the given atmospheric pressure.[9]

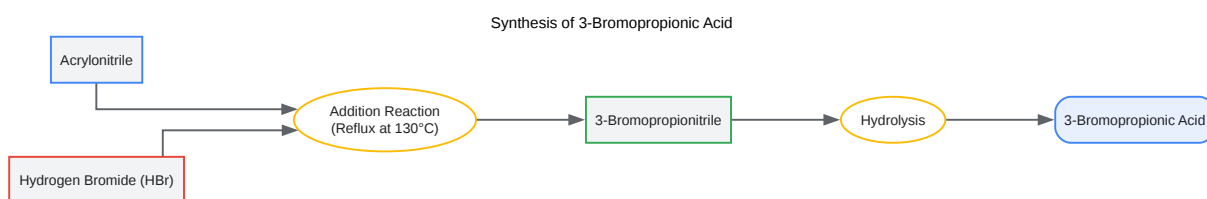
## 2.3. Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance. For a crystalline solid, this can be achieved using a pycnometer or by displacement in a liquid in which the solid is insoluble.

- Mass Measurement: A known mass of the solid is accurately weighed.
- Volume Measurement: The volume of the solid is determined by the displacement of a non-reacting liquid in a graduated cylinder or pycnometer.
- Calculation: Density is calculated by dividing the mass of the sample by the volume it displaces.

# Synthesis Workflow Visualization

The non-deuterated analogue, 3-Bromopropionic acid, is commonly synthesized through the addition of hydrogen bromide to acrylonitrile, followed by hydrolysis.<sup>[1][10]</sup> This experimental workflow is visualized below.



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